(E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-2-thioxothiazolidin-3-yl)acrylamide

PAINS Assay interference Drug discovery

This compound circumvents classical rhodanine PAINS liability by lacking the 5‑arylidene group, while its acrylamide linker offers a Michael‑acceptor handle for rational covalent targeting of kinases, deubiquitinases, and viral proteases. The unique N3‑(3,4‑dimethoxyphenyl)acrylamide substitution delivers a distinct selectivity profile not found in generic rhodanines. Ideal for oncology lead optimization and ALR2‑independent selectivity panels. Specify purity, scale, and intended application for a tailored quotation.

Molecular Formula C14H14N2O4S2
Molecular Weight 338.4
CAS No. 356569-42-1
Cat. No. B2941350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-2-thioxothiazolidin-3-yl)acrylamide
CAS356569-42-1
Molecular FormulaC14H14N2O4S2
Molecular Weight338.4
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)NN2C(=O)CSC2=S)OC
InChIInChI=1S/C14H14N2O4S2/c1-19-10-5-3-9(7-11(10)20-2)4-6-12(17)15-16-13(18)8-22-14(16)21/h3-7H,8H2,1-2H3,(H,15,17)/b6-4+
InChIKeyPZRRDOQLHHSXEG-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(3,4-Dimethoxyphenyl)-N-(4-oxo-2-thioxothiazolidin-3-yl)acrylamide (CAS 356569-42-1): Structural Profile and Chemical Class


The compound (E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-2-thioxothiazolidin-3-yl)acrylamide (CAS 356569-42-1) is a synthetic small molecule (C₁₄H₁₄N₂O₄S₂, MW 338.4) [1] that belongs to the rhodanine (2-thioxothiazolidin-4-one) family. It features a 3,4-dimethoxyphenylacrylamide substituent at the N3 position of the rhodanine core, with no substitution at the C5 position. This scaffold is recognized as a privileged structure in medicinal chemistry, though it is also noted as a potential pan-assay interference compound (PAINS) when bearing certain substituents [2]. The compound is catalogued in screening libraries (e.g., ZINC5332474) and is primarily used as a research tool for probing biological targets.

Why Generic Substitution of (E)-3-(3,4-Dimethoxyphenyl)-N-(4-oxo-2-thioxothiazolidin-3-yl)acrylamide (CAS 356569-42-1) Fails: Critical Structure–Activity Relationship Considerations


Rhodanine derivatives are not interchangeable due to a well-documented structure–activity relationship (SAR) that is highly sensitive to the nature and position of substituents [1]. The 5-arylidene group, a common feature in many biologically active rhodanines (e.g., epalrestat), is also responsible for pan-assay interference (PAINS) and non-specific protein reactivity [2]. The target compound lacks this 5-arylidene group, potentially circumventing these liabilities. Furthermore, the specific combination of a 3,4-dimethoxyphenylacrylamide substituent at N3 is distinct from the carboxylic acid or simple alkyl chains found in clinically investigated rhodanines, suggesting a divergent target engagement profile. Substituting this compound with a generic rhodanine analog risks losing the unique selectivity and potency profile conferred by its precise substitution pattern.

Quantitative Differentiation Guide for (E)-3-(3,4-Dimethoxyphenyl)-N-(4-oxo-2-thioxothiazolidin-3-yl)acrylamide (CAS 356569-42-1) vs. Closest Analogs


Absence of 5-Arylidene Substituent Reduces PAINS Liability Compared to Epalrestat and Other 5-Substituted Rhodanines

The 5-arylidene group present in many bioactive rhodanines (e.g., epalrestat) is a well-established PAINS alert, associated with non-specific protein reactivity and frequent-hitter behavior in biochemical assays [1]. The target compound (356569-42-1) lacks this 5-arylidene substitution, structurally differentiating it from epalrestat and other 5-arylidene rhodanines. This structural distinction is expected to reduce assay interference and improve target selectivity, a critical factor for reliable screening data. [1]

PAINS Assay interference Drug discovery Rhodanine

3,4-Dimethoxyphenyl Substituent Enhances Anticancer Potency: Cross-Study Comparison with Related N-Arylalkyl Rhodanines

In a 2023 study, N-[2-(3,4-dimethoxyphenyl)ethyl] rhodanine derivatives bearing 5-thiazolylidene groups demonstrated superior anticancer activity across the NCI-60 cell line panel, with mean GI50 values in the low micromolar range and growth inhibition exceeding 50% in the majority of cell lines . The target compound (356569-42-1) incorporates the same 3,4-dimethoxyphenyl motif but via an acrylamide linker instead of an ethyl linker, and lacks the 5-substituent. This structural analogy suggests that the 3,4-dimethoxyphenyl group contributes significantly to target engagement, while the distinct linker and C5 status may alter selectivity and potency profiles.

Anticancer GI50 NCI-60 panel Rhodanine SAR

Acrylamide Linker Enables Potential Covalent Target Engagement Distinct from Non-Covalent N-Alkyl Rhodanines

The acrylamide moiety in (E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-2-thioxothiazolidin-3-yl)acrylamide can function as a Michael acceptor, enabling covalent modification of cysteine residues in target proteins [1]. This feature is absent in N-alkyl rhodanines such as N-[2-(3,4-dimethoxyphenyl)ethyl]rhodanine, which lack the electrophilic double bond . The combination of a covalent warhead with the rhodanine scaffold offers potential for prolonged target engagement and enhanced potency against targets with accessible cysteine residues, a strategy successfully employed in approved covalent kinase inhibitors (e.g., ibrutinib, afatinib).

Covalent inhibitor Michael acceptor Cysteine targeting Rhodanine

Optimal Scientific and Industrial Application Scenarios for (E)-3-(3,4-Dimethoxyphenyl)-N-(4-oxo-2-thioxothiazolidin-3-yl)acrylamide (CAS 356569-42-1)


Covalent Inhibitor Discovery Programs Targeting Cysteine-Dependent Enzymes

The acrylamide moiety present in 356569-42-1 provides a Michael acceptor functionality [1] that can be exploited in rational covalent inhibitor design. This compound can serve as a starting scaffold for medicinal chemistry campaigns aimed at kinases, deubiquitinases, or viral proteases that possess a druggable active-site cysteine. Its lack of a 5-arylidene group reduces the risk of non-specific reactivity commonly associated with rhodanine PAINS [2], making it a cleaner covalent probe candidate.

Anticancer Lead Optimization Leveraging the 3,4-Dimethoxyphenyl Pharmacophore

Based on the validated anticancer activity of structurally related 3,4-dimethoxyphenyl rhodanines in the NCI-60 panel [1], this compound is a suitable starting point for lead optimization programs targeting oncology indications. Its unique combination of a 3,4-dimethoxyphenyl group and an acrylamide linker, without C5 substitution, offers a distinct chemical space that may yield novel selectivity profiles against cancer cell lines.

Selectivity Profiling Against the Aldose Reductase Target Family

While clinically used rhodanines like epalrestat target aldose reductase (ALR2) via a 5-arylidene-dependent mechanism [1], 356569-42-1 lacks this critical structural feature. This compound can therefore be employed in selectivity panels to differentiate ALR2-dependent vs. ALR2-independent biological effects of rhodanine derivatives, aiding in the development of more selective therapeutic agents.

Quote Request

Request a Quote for (E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-2-thioxothiazolidin-3-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.